Dihydrotetrodecamycin
Overview
Description
Synthesis Analysis
The synthesis of dihydrotetrodecamycin involves the catalytic reduction of tetrodecamycin. This process confirms the structural relationship between the two compounds, highlighting the importance of the decaline ring and the 2-acyl-4-ylidene tetronic acid alkyl ether in its structure. The transformation of tetrodecamycin to its dihydro form indicates a significant alteration in its chemical properties, which impacts its biological activity (Tsuchida et al., 1995).
Molecular Structure Analysis
Dihydrotetrodecamycin's molecular structure was elucidated through various NMR spectral data and further confirmed by X-ray crystallography, which showed its relative stereochemistry. The determination of its planar structure and the absolute configurations was achieved using modified Mosher's method, underscoring the complex nature of its molecular architecture (Tsuchida et al., 1995).
Chemical Reactions and Properties
The reduction of tetrodecamycin to produce dihydrotetrodecamycin not only alters its molecular structure but also modifies its chemical reactivity. This process impacts the compound's interaction with microbial targets, suggesting a nuanced relationship between structure and antimicrobial activity. Although specific chemical reactions involving dihydrotetrodecamycin are not detailed, the synthesis process from its parent compound provides insight into its reactive capabilities and potential modifications for research purposes.
Physical Properties Analysis
While the specific physical properties of dihydrotetrodecamycin are not detailed in the available literature, the compound's isolation and characterization involve techniques that are indicative of its solubility, stability, and crystalline structure. Techniques such as adsorption on Diaion HP-20, silica gel column chromatography, and crystallization are crucial for purifying and studying the compound, suggesting a solid state with specific solubility characteristics important for further research (Tsuchida et al., 1995).
Scientific Research Applications
Antibacterial Activity
Dihydrotetrodecamycin, also known as dihydromyricetin (DMY), has demonstrated significant antibacterial properties. A study by Liu et al. (2016) found that DMY exhibited potent antibacterial activity against Vibrio parahaemolyticus, a pathogen often found in aquatic foods. The study highlighted DMY's potential as a natural antibacterial agent, suggesting its application in controlling pathogen growth in food products (Liu, Pang, Ding, & Sun, 2016).
Cardioprotective Effects in Chemotherapy
Zhu et al. (2014) explored DMY's role in cardioprotection, particularly in the context of chemotherapy. Their study showed that DMY reduced cardiotoxicity caused by Adriamycin, a chemotherapy drug, in mice. This finding is crucial as it suggests DMY can safeguard heart health during cancer treatments without compromising the anticancer efficacy of the primary drug (Zhu et al., 2014).
Potential in Treating Multidrug-Resistant Infections
The research by Pogliano et al. (2012) on daptomycin, a close relative of dihydrotetrodecamycin, reveals its significant impact on the treatment of Gram-positive infections, including those caused by MRSA. The study provided insights into the mechanism of action of daptomycin, noting its primary effect on cell membranes, which could be influential in developing treatments for drug-resistant infections (Pogliano, Pogliano, & Silverman, 2012).
Diverse Health Benefits
A comprehensive review by Li et al. (2017) on the versatile effects of DMY highlights its multifaceted health benefits. The review points out DMY's antioxidative, anti-inflammatory, anticancer, antimicrobial, and metabolism-regulating activities. This broad spectrum of benefits indicates DMY's potential in various therapeutic applications, though its low bioavailability remains a challenge (Li et al., 2017).
Agricultural Applications
DMY and related compounds have shown promise in agriculture as well. A study by Boikova et al. (2019) revealed that certain non-medical application antibiotics, which could include dihydrotetrodecamycin derivatives, exhibit growth-promoting activities in plants. This suggests a potential eco-friendly application in enhancing agricultural crop yields (Boikova, Kolodyaznaya, & Belakhov, 2019).
properties
IUPAC Name |
7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6/c1-8-12-15(20)18(22)7-5-4-6-10(18)17(8,3)14(19)11-13(24-12)9(2)23-16(11)21/h8-10,12,15,20,22H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVGVJGZMKQXJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3(CCCCC3C1(C(=O)C4=C(O2)C(OC4=O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937194 | |
Record name | 6,6a-Dihydroxy-3,11,13-trimethyl-6,6a,7,8,9,10,10a,11-octahydro-5,11-methanofuro[3,4-d][3]benzoxonine-1,12(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrotetrodecamycin | |
CAS RN |
166403-10-7 | |
Record name | Dihydrotetrodecamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166403107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,6a-Dihydroxy-3,11,13-trimethyl-6,6a,7,8,9,10,10a,11-octahydro-5,11-methanofuro[3,4-d][3]benzoxonine-1,12(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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